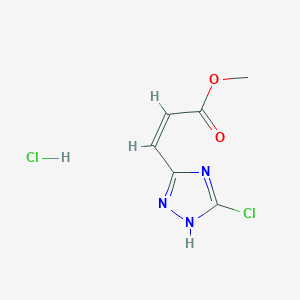

Methyl (2Z)-3-(5-chloro-1H-1,2,4-triazol-3-yl)acrylate hydrochloride

Description

Methyl (2Z)-3-(5-chloro-1H-1,2,4-triazol-3-yl)acrylate hydrochloride is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a chlorine atom at the 5-position and an acrylate ester group at the 3-position. The hydrochloride salt enhances its solubility in polar solvents, making it relevant for pharmaceutical and agrochemical research.

Properties

IUPAC Name |

methyl (Z)-3-(5-chloro-1H-1,2,4-triazol-3-yl)prop-2-enoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O2.ClH/c1-12-5(11)3-2-4-8-6(7)10-9-4;/h2-3H,1H3,(H,8,9,10);1H/b3-2-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHOOQIYULTVNHY-OLGQORCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=NNC(=N1)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C\C1=NNC(=N1)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl (2Z)-3-(5-chloro-1H-1,2,4-triazol-3-yl)acrylate hydrochloride is a chemical compound that has garnered attention for its diverse biological activities. Characterized by the molecular formula C₆H₇ClN₃O₂, this compound features a triazole ring and an acrylate functional group, which contribute to its reactivity and potential applications in both agricultural and pharmaceutical fields.

Chemical Structure and Properties

The compound's structure consists of a triazole ring that is known for its antimicrobial properties, alongside an acrylate group that enhances its reactivity. The presence of chlorine further augments its biological activity, making it a candidate for various applications.

| Property | Details |

|---|---|

| Molecular Formula | C₆H₇ClN₃O₂ |

| Molecular Weight | 224.04 g/mol |

| Purity | Typically 95% |

| CAS Number | 1401428-43-0 |

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in the realms of antimicrobial and herbicidal properties.

Antimicrobial Activity

Compounds containing triazole moieties are often noted for their effectiveness against various pathogens. Studies have shown that this compound can inhibit the growth of specific fungi and bacteria by disrupting their metabolic processes. For instance, derivatives of this compound have been evaluated for their ability to inhibit enzymes critical for pathogen survival, demonstrating promising results in laboratory settings .

Herbicidal Activity

The herbicidal potential of this compound has been explored through various studies. It has been shown to effectively inhibit the growth of certain weed species by targeting specific metabolic pathways. In one study, the compound exhibited over 80% herbicidal activity against rape at a concentration of 200 μg/mL .

Case Studies and Research Findings

Several case studies have highlighted the biological activity of this compound:

- Antifungal Studies : In vitro assays demonstrated that this compound showed significant antifungal activity against common plant pathogens. The mechanism involved inhibition of ergosterol biosynthesis, crucial for fungal cell membrane integrity.

- Enzyme Inhibition : Interaction studies revealed that this compound binds to specific enzymes involved in the metabolic pathways of target organisms. For example, it has been shown to inhibit the activity of certain cytochrome P450 enzymes in fungi, leading to reduced growth rates and spore production .

- Agricultural Applications : Due to its dual activity as both an herbicide and fungicide, this compound has been proposed for use in integrated pest management systems. Its selective action against weeds while being less harmful to crops makes it an attractive option for sustainable agriculture.

Comparison with Similar Compounds

(E)-Methyl 2-(2-((1-(2,4-Dichloro-5-(methylsulfonamido)phenyl)-3-methyl-5-oxo-1H-1,2,4-triazol-4(5H)-yl)methyl)phenyl)-3-methoxyacrylate (Compound 1d)

- Structure : Features a triazole ring substituted with a dichlorophenyl group and methylsulfonamido moiety, linked to a methoxyacrylate chain .

- Key Data :

- Comparison :

- The dichlorophenyl and methylsulfonamido groups likely enhance biological activity (e.g., antifungal or kinase inhibition) compared to the target compound’s simpler chloro-triazole-acrylate structure.

- The methoxy group in the acrylate chain may reduce electrophilicity, altering reactivity in Michael addition reactions .

Ethyl 3,3-Diphenyl-2-(5-Thioxo-4,5-Dihydro-1,3,4-Oxadiazol-2-yl) Acrylate (Compound 5)

3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine Hydrochloride

5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole Dihydrochloride

- Structure : Combines a stereochemically complex methoxypyrrolidine with a methyl-triazole core .

- Applications : Explored in material science for creating chiral catalysts or ligands .

- Comparison: The methoxypyrrolidine group introduces stereochemical diversity, enabling enantioselective synthesis—a feature absent in the target compound. Dihydrochloride salt form may offer superior crystallinity for X-ray studies compared to the target’s monohydrochloride .

Research Implications and Challenges

- Biological Activity : The dichlorophenyl group in Compound 1d may offer superior bioactivity, while the target’s chloro-triazole-acrylate could serve as a simpler scaffold for derivatization .

Q & A

Q. Critical Parameters :

- Temperature : Higher temperatures (>80°C) accelerate side reactions in Pathway 2.

- Solvent : Dry DMF improves solubility of intermediates in Pathway 2 but requires rigorous moisture control .

How can spectroscopic and chromatographic methods resolve structural ambiguities in this compound?

Basic Research Question

- NMR : -NMR identifies Z/E isomerism via coupling constants () between α,β-unsaturated carbons. For example, indicates trans (E) configuration, while suggests cis (Z) .

- IR : Stretching bands at 1680–1700 cm confirm acrylate carbonyl groups, while triazole C-N vibrations appear at 1540–1560 cm .

- HPLC : Reverse-phase C18 columns with 0.1% TFA in acetonitrile/water (70:30) achieve baseline separation of hydrolyzed byproducts .

What strategies mitigate tautomerism in 1,2,4-triazole derivatives during synthesis?

Advanced Research Question

Tautomerism in triazole rings (e.g., 1H vs. 4H forms) complicates structural assignment:

- Crystallography : Single-crystal X-ray diffraction (using SHELXL ) resolves tautomeric states by mapping hydrogen bonding networks. For example, observed 1H tautomers stabilized by intramolecular N–H···O interactions.

- pH Control : Acidic conditions (pH < 3) favor protonation at N1, locking the 1H tautomer .

Data Contradiction : Discrepancies in -NMR shifts (e.g., C5 triazole carbon at 148–152 ppm vs. 142–145 ppm) may arise from solvent polarity or dynamic equilibria. Multi-solvent NMR studies (DMSO-d, CDCl) are recommended .

How do crystallographic challenges arise in refining hydrochloride salts of triazole-acrylates?

Advanced Research Question

Hydrochloride salts introduce refinement complexities:

- Disordered Counterions : Cl ions may exhibit partial occupancy. SHELXL’s PART指令 partitions disorder with isotropic thermal parameters .

- Twinned Crystals : reported twinning in triazine-dione analogs; using the TwinRotMat option in SHELXL improves R-factors (<5%) .

Validation : Merging data from multiple crystals (e.g., ) reduces systematic errors.

What experimental designs address discrepancies in biological activity assays for triazole derivatives?

Advanced Research Question

Contradictory bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) require:

- Dose-Response Curves : Test concentrations from 1 nM–100 µM to identify non-linear effects .

- Metabolite Profiling : LC-MS identifies hydrolyzed metabolites (e.g., free triazole acids) that may confound results .

Case Study : ’s GRK2 inhibitor showed IC variability (±15%) due to residual DMSO; using low-DMSO protocols (<0.1%) improves reproducibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.